molecular formula C8H4ClN3O3 B12361289 7-chloro-6-nitro-4aH-quinazolin-4-one

7-chloro-6-nitro-4aH-quinazolin-4-one

Cat. No.: B12361289
M. Wt: 225.59 g/mol
InChI Key: RTXQVNLCDDJSPW-UHFFFAOYSA-N
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Description

7-chloro-6-nitro-4aH-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 6th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-nitro-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate. Another method includes the reaction of anthranilic acid with excess formamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-chloro-6-amino-4aH-quinazolin-4-one .

Scientific Research Applications

7-chloro-6-nitro-4aH-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-6-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-chloro-4-hydroxy-6-nitroquinazoline
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Comparison: Compared to other similar compounds, 7-chloro-6-nitro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both chlorine and nitro groups on the quinazolinone ring enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

7-chloro-6-nitro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-4H

InChI Key

RTXQVNLCDDJSPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC=NC(=O)C21)Cl)[N+](=O)[O-]

Origin of Product

United States

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